![molecular formula C8H6BrF3O B1285271 3-Trifluoromethyl-4-bromoanisole CAS No. 400-72-6](/img/structure/B1285271.png)
3-Trifluoromethyl-4-bromoanisole
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Overview
Description
3-Trifluoromethyl-4-bromoanisole is a chemical compound with the molecular formula C8H6BrF3O . It is also known by other names such as 4-bromo-3-trifluoromethylanisole, 1-bromo-4-methoxy-2-trifluoromethyl benzene, and 2-bromo-5-methoxybenzotrifluoride .
Molecular Structure Analysis
The molecular structure of 3-Trifluoromethyl-4-bromoanisole consists of a bromine atom and a trifluoromethyl group attached to a benzene ring, which also has a methoxy group . The molecular weight is 255.034 g/mol .Physical And Chemical Properties Analysis
3-Trifluoromethyl-4-bromoanisole has a molecular weight of 255.034 g/mol . Its density is 1.563±0.06 g/cm3, and it has a boiling point of 217.8±40.0 °C .Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
4-Bromoanisole (4BA) is recommended for LiNi0.6Co0.2Mn0.2O2 (NCM 622) cathode materials as a safety electrolyte additive . The additive can be effectively electropolymerized at 4.45 V (vs. Li/Li+), which can consume the overcharge current and protect the working electrode from voltage runaway . This strategy can block off further oxidation of the active material and electrolyte, and finally promote the overcharge tolerance of the Li-ion batteries .
Improvement of Cycle Stability at High Cut-off Voltage
The use of 4BA as a safety electrolyte additive does not obviously affect the electrochemical performance of NCM 622 and can effectively improve its cycle stability at high cut-off voltage (4.7 V) .
Chemical Synthesis
3-Trifluoromethyl-4-bromoanisole is used in chemical synthesis . It is a reagent used in the preparation of various organic compounds .
Use in Flow Microreactors
Research on similar reactions in a flow microreactor revealed that a throughput of 59 g/h can be achieved for approximately 24 h under nearly isothermal conditions in the two-stage microreaction system consisting of the Br–Li exchange of 3-bromoanisole followed by the reaction with DMF .
Future Directions
The trifluoromethyl group is a useful structural motif in many biologically active molecules, and the development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active research topic . Therefore, compounds like 3-Trifluoromethyl-4-bromoanisole may have potential applications in the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
1-bromo-4-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGOSHNRGWKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560873 |
Source
|
Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-4-bromoanisole | |
CAS RN |
400-72-6 |
Source
|
Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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